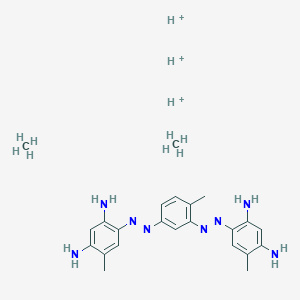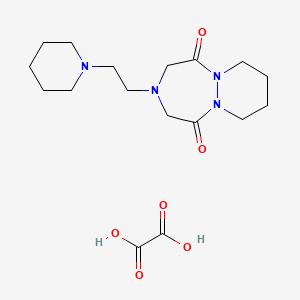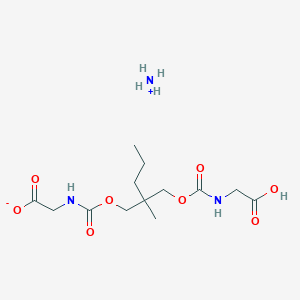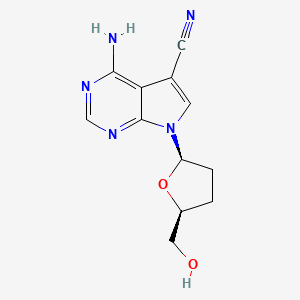
Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .
Industrial Production Methods: Industrial production of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- often involves scalable and efficient synthetic strategies. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . This method does not require transition metals, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized imidazoquinolines .
Scientific Research Applications
Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- Imidazo(1,5-a)quinoxaline
- Imidazo(1,2-a)quinoxaline
- Imidazo(1,5-a)quinoline
Comparison: Imidazo(1,2-a)quinoline, 4,5-dihydro-2-phenyl- is unique due to its specific ring structure and the presence of a phenyl group at the 2-position. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For example, Imidazo(1,5-a)quinoxaline and Imidazo(1,2-a)quinoxaline have different ring fusion patterns, leading to variations in their reactivity and biological activities .
Properties
CAS No. |
55609-55-7 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-9,12H,10-11H2 |
InChI Key |
LZMKIATWWPKZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



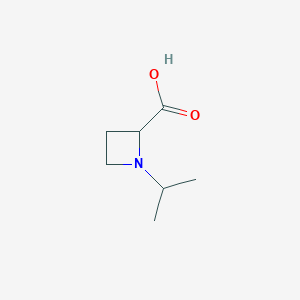

![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)



